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Compound of Interest

(R)-tert-Butyl 2-methyl-4-
Compound Name: o
oxopiperidine-1-carboxylate

Cat. No.: B1326520

A Spectroscopic Comparison of (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate and
Its Analogs

This guide provides a detailed spectroscopic comparison of (R)-tert-Butyl 2-methyl-4-
oxopiperidine-1-carboxylate and its structural analogs. The information is intended for
researchers, scientists, and professionals in the field of drug development to facilitate the
identification and characterization of these important synthetic intermediates.

Introduction

(R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate and its analogs are valuable building
blocks in medicinal chemistry, frequently utilized in the synthesis of various therapeutic agents.
The piperidine moiety is a common scaffold in many pharmaceuticals. Accurate spectroscopic
characterization is crucial for ensuring the identity and purity of these compounds during the
drug discovery and development process. This guide presents a comparative analysis of their
key spectroscopic features based on Nuclear Magnetic Resonance (NMR), Fourier-Transform
Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the available spectroscopic data for (R)-tert-Butyl 2-methyl-4-
oxopiperidine-1-carboxylate and its selected analogs.
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Table 1: *H NMR Spectral Data

Compound Chemical Shift (8) ppm

(R)-tert-Butyl 2-methyl-4-oxopiperidine-1- ) )
Data not available in the search results.
carboxylate

3.69 (t, J=6.1 Hz, 4H), 2.42 (t, J=6.1 Hz, 4H),

tert-Butyl 4-oxopiperidine-1-carboxylate[1
Y PP yiate[1] 1.47 (s, 9H)

tert-Butyl 3-methyl-4-oxopiperidine-1- ) )
Data not available in the search results.
carboxylate

tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate Data not available in the search results.

Table 2: 13C NMR Spectral Data

Compound Chemical Shift (8) ppm

(R)-tert-Butyl 2-methyl-4-oxopiperidine-1- ) )
Data not available in the search results.
carboxylate

tert-Butyl 4-oxopiperidine-1-carboxylate[1] 208.7, 154.5, 80.0, 45.8, 41.0, 28.4

tert-Butyl 3-methyl-4-oxopiperidine-1- ) )
Data not available in the search results.
carboxylate

tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate Data not available in the search results.

Table 3: FTIR Spectral Data
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Compound

Key Absorptions (cm~?)

(R)-tert-Butyl 2-methyl-4-oxopiperidine-1-

carboxylate

Data not available in the search results.

tert-Butyl 4-oxopiperidine-1-carboxylate[1]

2975, 1718, 1695, 1425, 1278, 1165

tert-Butyl 3-methyl-4-oxopiperidine-1-

carboxylate

Data not available in the search results.

tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate

Data not available in the search results.

Table 4: Mass Spectrometry Data

Compound

Molecular lon (m/z) and Key Fragments

(R)-tert-Butyl 2-methyl-4-oxopiperidine-1-

carboxylate

Data not available in the search results.

tert-Butyl 4-oxopiperidine-1-carboxylate[1]

[M]+ 199.1, Key fragments: 144.1, 126.1, 98.1,
57.1

tert-Butyl 3-methyl-4-oxopiperidine-1-
carboxylate[2]

[M]+ 213.1, Key fragments: 158.1, 140.1, 112.1,
57.1

tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate

Data not available in the search results.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and comparing spectroscopic

data. The following sections outline generalized procedures for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecules.

Sample Preparation:

» Dissolve 5-10 mg of the purified piperidine analog in approximately 0.5-0.7 mL of a
deuterated solvent (e.g., CDCIs, DMSO-ds) in a standard 5 mm NMR tube.
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e Ensure the sample is fully dissolved to obtain a homogeneous solution.
1H NMR Spectroscopy:
e Instrument: A 300 or 500 MHz NMR spectrometer.

e Parameters:

[e]

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-64, depending on the sample concentration.

o

[¢]

Relaxation delay: 1-5 seconds.

[e]

Spectral width: 0-12 ppm.

» Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired free induction decay (FID). Chemical shifts are referenced to the residual
solvent peak or an internal standard (e.g., TMS at 0 ppm).

13C NMR Spectroscopy:
e Instrument: A 75 or 125 MHz NMR spectrometer.

e Parameters:

[¢]

Pulse sequence: Proton-decoupled pulse experiment.

Number of scans: 1024 or more, due to the low natural abundance of 13C.

[¢]

[e]

Relaxation delay: 2-5 seconds.

o

Spectral width: 0-220 ppm.

o Data Processing: Similar to *H NMR, with chemical shifts referenced to the deuterated

solvent signal.

Fourier-Transform Infrared (FTIR) Spectroscopy
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Objective: To identify the functional groups present in the molecules.
Sample Preparation:

o For solids (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample
directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

 For liquids or solutions: A thin film of the liquid can be placed between two salt plates (e.qg.,
NacCl or KBr), or a solution can be analyzed in a suitable liquid cell.

Data Acquisition:
e Instrument: A standard FTIR spectrometer.
o Parameters:
o Spectral range: 4000-400 cm™1,
o Resolution: 4 cm™1.
o Number of scans: 16-32.
e Procedure:
o Record a background spectrum of the empty ATR crystal or the salt plates/solvent.
o Record the sample spectrum.

o The instrument software automatically subtracts the background from the sample
spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecules.
Sample Preparation:

e Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a suitable volatile solvent
such as methanol or acetonitrile.
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 Further dilute the stock solution to a final concentration of 1-10 pg/mL.
Data Acquisition (Electrospray lonization - ESI):

e Instrument: A mass spectrometer equipped with an ESI source (e.g., a quadrupole or time-
of-flight analyzer).

e Parameters:

[e]

lonization mode: Positive ion mode is typically used for these compounds.

[e]

Capillary voltage: 3-5 kV.

(¢]

Drying gas flow rate and temperature: Optimized for the specific instrument and solvent
system.

o

Mass range: m/z 50-500.

o Procedure: The prepared sample solution is infused into the ESI source at a constant flow
rate (e.g., 5-10 pL/min). The instrument records the mass-to-charge ratio of the resulting
ions.

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of (R)-tert-
Butyl 2-methyl-4-oxopiperidine-1-carboxylate and its analogs.
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Caption: General workflow for the spectroscopic characterization of piperidine analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o 1. tert-Butyl 4-oxopiperidine-1-carboxylate | CLOH17NO3 | CID 735900 - PubChem
[pubchem.ncbi.nlm.nih.gov]

o 2. tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate | CL1H19NO3 | CID 22644642 -
PubChem [pubchem.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Spectroscopic comparison of (R)-tert-Butyl 2-methyl-4-
oxopiperidine-1-carboxylate analogs]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1326520#spectroscopic-comparison-of-r-tert-butyl-2-
methyl-4-oxopiperidine-1-carboxylate-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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